Traditional tubulin inhibitors like paclitaxel suffer from P-gp efflux, poor solubility, and require toxic vehicles. Sabizabulin (VERU-111) bypasses these issues: it is orally bioavailable, highly water-soluble, and not a P-gp substrate, ensuring consistent potency in MDR cancer models.
Sabizabulin (VERU-111; CAS 1332881-26-1) is a highly selective, orally bioavailable small molecule that inhibits microtubule polymerization by targeting the colchicine binding site of the tubulin beta subunit [1]. Unlike traditional taxanes, sabizabulin is characterized by its favorable physicochemical profile, which includes high aqueous solubility without the need for harsh surfactants, and a complete lack of interaction with P-glycoprotein (P-gp) multidrug efflux pumps [2]. These baseline properties make it a highly processable and reliable tubulin inhibitor for downstream formulation development and multidrug-resistant (MDR) cancer modeling, offering consistent nanomolar potency across a variety of solid tumor cell lines without the confounding toxicities associated with legacy intravenous agents [3].
Substituting sabizabulin with traditional tubulin inhibitors like paclitaxel or colchicine introduces significant workflow and reproducibility challenges. Paclitaxel requires complex, toxic intravenous vehicles (e.g., Cremophor-EL and ethanol) for in vivo administration and is highly susceptible to P-glycoprotein (P-gp) mediated efflux, which leads to inconsistent assay performance in resistant cell lines[1]. Conversely, while colchicine targets the same binding site as sabizabulin, it suffers from a narrow therapeutic index and severe off-target toxicity, limiting its utility as a reliable benchmark [2]. Procuring sabizabulin ensures stable oral formulation compatibility (e.g., in simple PEG300/water matrices) and bypasses P-gp efflux liabilities, providing a much more reproducible baseline for evaluating microtubule destabilization in advanced, taxane-resistant models [3].
A major limitation of legacy taxanes is their poor aqueous solubility, necessitating harsh excipients. In comparative in vivo studies, paclitaxel requires a complex, toxic vehicle consisting of ethanol, Cremophor-EL, and 0.9% saline (1:1:18 ratio) for intraperitoneal or intravenous dosing. In contrast, sabizabulin is orally bioavailable and easily formulated in a simple PEG300 and water mixture (3:7 ratio) [1]. This high solubility and oral bioavailability drastically simplify handling and dosing protocols.
| Evidence Dimension | In vivo vehicle formulation complexity |
| Target Compound Data | Sabizabulin: Simple PEG300:water (3:7 ratio) for oral (PO) dosing |
| Comparator Or Baseline | Paclitaxel: Ethanol:Cremophor-EL:0.9% saline (1:1:18 ratio) for intraperitoneal (IP) dosing |
| Quantified Difference | Sabizabulin eliminates the need for Cremophor-EL, enabling direct oral administration without surfactant-induced toxicity. |
| Conditions | Preclinical xenograft model dosing preparations |
Simplifies formulation workflows and eliminates surfactant-driven confounding variables in preclinical pharmacokinetic and efficacy studies.
Traditional taxanes are heavily pumped out of target cells by ATP-binding cassette transporters like P-glycoprotein (P-gp), leading to skewed IC50 data in resistant cell lines. Sabizabulin is not a substrate for P-gp. In comparative models of triple-negative breast cancer (TNBC), sabizabulin maintains a stable IC50 of 8-9 nM, successfully bypassing the efflux mechanisms that render paclitaxel ineffective [1]. This ensures that cell viability assays remain reproducible even in highly resistant, P-gp-overexpressing phenotypes.
| Evidence Dimension | P-gp substrate liability and MDR efficacy |
| Target Compound Data | Sabizabulin: Poor P-gp substrate; maintains 8-9 nM IC50 in TNBC models |
| Comparator Or Baseline | Paclitaxel / Taxanes: High P-gp substrate liability; significant IC50 right-shift in resistant lines |
| Quantified Difference | Sabizabulin retains low-nanomolar potency in taxane-resistant lines by completely evading P-gp efflux pumps. |
| Conditions | In vitro cell viability assays in taxane-resistant TNBC models |
Provides researchers and assay developers with a reliable, non-effluxed positive control for tubulin inhibition in multidrug-resistant cell panels.
Sabizabulin demonstrates highly potent antiproliferative activity that matches or exceeds legacy standards across various solid tumor models. In triple-negative breast cancer (TNBC) models, sabizabulin achieves an IC50 of 8-9 nM [1]. In ovarian and HER2+ breast cancer models, it consistently operates in the low nanomolar range, driving G2/M cell cycle arrest and apoptosis without the off-target neurotoxicity seen with colchicine [2][3].
| Evidence Dimension | Anti-proliferative IC50 |
| Target Compound Data | Sabizabulin: 8-9 nM (TNBC models) |
| Comparator Or Baseline | Colchicine: Comparable potency but with higher off-target toxicity and narrow therapeutic window |
| Quantified Difference | Sabizabulin delivers reliable <10 nM IC50 in specific solid tumors while maintaining a superior safety and specificity profile. |
| Conditions | 24-48 hour in vitro viability assays (MTS/MTT) in solid tumor cell lines |
Establishes sabizabulin as a premium, low-dose benchmark for in vitro screening of novel cytoskeletal disruptors.
Because sabizabulin is not a substrate for P-gp efflux pumps, it is the ideal benchmark compound for high-throughput screening assays targeting taxane-resistant cancer cell lines. It provides a stable, reproducible IC50 baseline where legacy taxanes fail [1].
Sabizabulin's high aqueous solubility and oral bioavailability make it an excellent active pharmaceutical ingredient (API) for developing and validating novel oral drug delivery systems (e.g., powder-in-capsule or lipid-based matrices), avoiding the need for complex IV vehicles like Cremophor-EL[2] [3].
As a highly selective colchicine-binding site inhibitor, sabizabulin serves as a precise chemical probe for studying microtubule depolymerization, G2/M cell cycle arrest, and mitotic catastrophe without the confounding neurotoxic side effects associated with older tubulin inhibitors [4].